3-(2,4-Dichlorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,4-Dichlorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with dichlorophenyl and thienyl substituents. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors. One efficient method involves a one-pot catalyst-free procedure at room temperature, where dibenzoylacetylene reacts with triazole derivatives . This method yields the desired compound with excellent efficiency and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The dichlorophenyl and thienyl groups can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially enhanced properties.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Biology: It exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, such as the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism by which 3-(2,4-dichlorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial proteins, disrupting their function and inhibiting bacterial growth . Molecular docking studies have shown strong binding affinity with bacterial enzymes, leading to significant physiological and biochemical changes in the target organisms.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Shares a similar triazole-thiadiazole core but with different substituents.
Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with a triazole ring fused to a pyrimidine ring.
Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with a thiadiazine ring instead of a thiadiazole ring.
Uniqueness
3-(2,4-Dichlorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of dichlorophenyl and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H6Cl2N4S2 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-6-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H6Cl2N4S2/c14-8-1-2-9(10(15)5-8)11-16-17-13-19(11)18-12(21-13)7-3-4-20-6-7/h1-6H |
InChI Key |
KTDSXPQFWRYXJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C3N2N=C(S3)C4=CSC=C4 |
Origin of Product |
United States |
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